5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 2-methoxyaniline with 2-methoxybenzaldehyde, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can yield amines.
Scientific Research Applications
2-(2-Methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are essential for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: A related compound with a similar core structure but different substituents.
2-(2-Methoxyanilino)-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but lacks the methoxy group on the phenyl ring.
2-(2-Methoxyanilino)-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a methoxy group at a different position on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-methoxyanilino)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at specific positions can enhance its ability to interact with molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-5-(2-methoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N4O3/c1-27-16-9-5-3-7-13(16)14-11-12-22-19-18(14)20(26)25-21(24-19)23-15-8-4-6-10-17(15)28-2/h3-12H,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
BOJLFTQBXCLOEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C(=O)NC(=NC3=NC=C2)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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